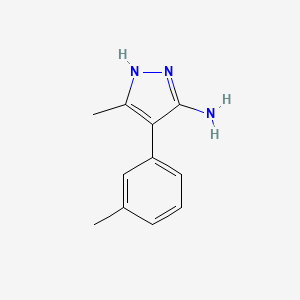
3-メチル-4-(3-メチルフェニル)-1H-ピラゾール-5-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 3-position and a 3-methylphenyl group at the 4-position
科学的研究の応用
3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate hydrazine derivatives with substituted acetophenones. One common method is the condensation of 3-methylphenylhydrazine with 3-methyl-1-phenyl-2-propen-1-one under acidic conditions to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced hydrazine compounds, and various substituted pyrazole derivatives.
作用機序
The mechanism of action of 3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
1-phenyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a 3-methylphenyl group.
3-methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group at the 1-position.
4-(3-methylphenyl)-1H-pyrazol-5-amine: Similar structure but without the methyl group at the 3-position.
Uniqueness
3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that are advantageous for certain applications, such as increased selectivity or potency in biological assays.
生物活性
3-Methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
The molecular formula of 3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine is C12H14N4 with a molecular weight of 214.27 g/mol. The compound features a pyrazole ring substituted at the 4-position with a 3-methylphenyl group, which is crucial for its biological activity.
Target Interactions
The compound interacts with various molecular targets, including enzymes and receptors. It is known to influence several biochemical pathways through:
- Covalent and Non-Covalent Interactions : The compound can form covalent bonds or engage in hydrogen bonding and hydrophobic interactions, affecting enzyme activity and receptor binding.
- Enzyme Modulation : It has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, particularly influencing acetylcholine release at cholinergic synapses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine derivatives. For instance:
- Cytotoxicity Assays : Compounds derived from this structure have demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives ranged from 60 nM to over 2000 nM, indicating varying levels of potency .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4a | MCF7 | 60 |
| 4b | NUGC | 1280 |
| 6a | HepG2 | 1084 |
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. These findings indicate potential applications in developing new antimicrobial agents.
Research Applications
The compound serves as a versatile building block in organic synthesis, leading to the development of complex heterocyclic structures. Its applications extend to:
- Drug Development : Investigating its potential as an enzyme inhibitor or receptor ligand.
- Synthetic Chemistry : Utilized in multi-component reactions to synthesize various bioactive compounds .
Case Studies
- Synthesis of Novel Derivatives : A study reported the synthesis of multiple derivatives from 3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine, which were screened for their anticancer activity. Notably, some derivatives exhibited broad-spectrum antitumor activity across several cell lines .
- Mechanistic Studies : Research has focused on elucidating the mechanisms by which these compounds exert their effects, particularly their interaction with specific enzymes involved in metabolic pathways related to cancer proliferation .
特性
IUPAC Name |
5-methyl-4-(3-methylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-4-3-5-9(6-7)10-8(2)13-14-11(10)12/h3-6H,1-2H3,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWJNNUSSCINBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(NN=C2N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














